molecular formula C7H13ClN2 B1403631 (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride CAS No. 1374654-17-7

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride

Cat. No. B1403631
M. Wt: 160.64 g/mol
InChI Key: CSOJWRCWBSATFZ-ZJLYAJKPSA-N
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Description

“(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride” is a chemical compound with the molecular formula C7H13ClN2 . It has an average mass of 160.645 Da and a monoisotopic mass of 160.076721 Da .


Synthesis Analysis

The synthesis of this compound is typically carried out by specialized chemical manufacturers. For instance, Benchchem offers products for CAS No. 1374654-17-7. Manchester Organics also provides custom synthesis services .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C7H13ClN2 . Detailed structural information can be obtained through techniques such as NMR and HPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . More detailed properties can be determined through further analysis.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of fused quinoline heterocycles, particularly in the creation of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, which are important in medicinal chemistry (Mekheimer et al., 2008).

  • Spectroscopic Analysis : The compound contributes to the study of molecular structures through X-ray and spectroscopic analysis. For instance, its variants have been analyzed for structural features using IR, NMR, and electronic spectroscopy (Jukić et al., 2010).

  • Chemical Reactivity Studies : Its reactivity has been explored in the formation of novel compounds. For example, the study of reactions of chloroquinoline-3-carbonitrile under nucleophilic conditions yielded diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

  • Catalysis and Chemical Transformations : It is pivotal in catalysis and chemical transformations. An example includes the synthesis of 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation (Pratap & Ram, 2007).

  • Corrosion Inhibition Studies : Its derivatives have been synthesized and studied as potential corrosion inhibitors for mild steel, demonstrating its utility in materials science (Dandia et al., 2013).

  • NMR Spectroscopy : The compound is also significant in NMR spectroscopy studies, as seen in the investigation of carbamates in aqueous solutions of 2-methylpiperidine and CO2 (Mcgregor et al., 2018).

properties

IUPAC Name

(2R,3S)-2-methylpiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJWRCWBSATFZ-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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